molecular formula C12H5Cl6N3O2 B3046550 Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- CAS No. 125775-50-0

Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-

Cat. No. B3046550
M. Wt: 435.9 g/mol
InChI Key: HBPZXFSJKOURLY-UHFFFAOYSA-N
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Patent
US05064959

Procedure details

4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)-benzoyl chloride pw) is added to a mixture of tetrahydrofuran (10 pw) and water (5 pw). To complete the reaction, 1 pw of triethylamine is added after 6 minutes, and the mixture is stirred for another 10 minutes. The solvent is removed by distillation, and the residue is recrystallized from toluene/benzine. The product is identical with the compounds described in Examples 12 and 16.
Name
4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)-benzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:23])([Cl:22])[C:3]1[N:8]=[C:7]([C:9]([Cl:12])([Cl:11])[Cl:10])[N:6]=[C:5]([C:13]2[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=2)[N:4]=1.[O:24]1CCCC1.O>C(N(CC)CC)C>[Cl:1][C:2]([Cl:22])([Cl:23])[C:3]1[N:8]=[C:7]([C:9]([Cl:11])([Cl:10])[Cl:12])[N:6]=[C:5]([C:13]2[CH:21]=[CH:20][C:16]([C:17]([OH:18])=[O:24])=[CH:15][CH:14]=2)[N:4]=1

Inputs

Step One
Name
4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)-benzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C1=CC=C(C(=O)Cl)C=C1)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for another 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added after 6 minutes
Duration
6 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from toluene/benzine

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C1=CC=C(C(=O)O)C=C1)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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